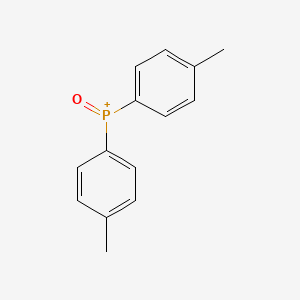

Bis(p-tolyl)phosphine oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(4-methylphenyl)-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIPXAFNKGZMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[P+](=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538152 | |

| Record name | Bis(4-methylphenyl)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2409-61-2 | |

| Record name | Bis(4-methylphenyl)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(p-tolyl)phosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(p-tolyl)phosphine Oxide (CAS No. 2409-61-2)

Introduction: Unveiling a Versatile Organophosphorus(V) Compound

Organophosphorus(V) compounds are foundational to numerous areas of chemical science, integral to advances in organic synthesis, catalysis, and materials science.[1] Within this vital class of molecules, Bis(p-tolyl)phosphine oxide, identified by CAS number 2409-61-2, emerges as a particularly noteworthy compound.[2] Initially perceived in the broader context of phosphine oxides as mere byproducts of iconic reactions like the Wittig and Staudinger ligations, it is now recognized for its intrinsic catalytic and synthetic potential.[1] This guide offers an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Core Physicochemical & Spectroscopic Identity

This compound is a white, crystalline powder that is stable under recommended storage conditions.[2][3][4] Its robust chemical nature and specific solubility profile make it a versatile reagent in a variety of reaction media.[3][5]

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 2409-61-2 | [1][2] |

| Molecular Formula | C₁₄H₁₅OP | [2][5] |

| Molecular Weight | 230.24 g/mol | [2][5][6] |

| Melting Point | 96°C (lit.) | [2][5][6][7] |

| Boiling Point | 354.2 °C at 760 mmHg (Predicted) | [2][6] |

| Appearance | White to off-white powder/solid | [4][7][8] |

| Solubility | Slightly soluble in water; soluble in many organic solvents. | [2][3][5] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [2][5] |

Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to conform to the structure, showing distinct signals for the aromatic protons of the tolyl groups and the methyl protons.[9]

-

³¹P NMR : This technique is highly diagnostic for phosphorus compounds. This compound exhibits a characteristic singlet in the chemical shift range of δ 28 - 33 ppm (in CDCl₃), confirming the pentavalent phosphine oxide environment.[1]

-

¹³C NMR : The spectrum reveals signals for the aromatic carbons, with a notable signal around δ 140.7 ppm for the carbon atom directly attached to the phosphorus, and a signal around δ 21.4 ppm for the methyl carbons.[1]

-

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the strong absorption band corresponding to the P=O stretching vibration, which typically appears in the 1175–1210 cm⁻¹ range.[1] This band is a definitive indicator of the phosphine oxide functional group. Additional bands for P-C aromatic bond vibrations are observed around 1100 cm⁻¹ and 1430-1440 cm⁻¹.[1]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can precisely confirm the elemental composition. The monoisotopic mass of C₁₄H₁₅OP is 230.086052 u.[1]

Synthesis and Purification: A Practical Workflow

The construction of the this compound framework is most reliably achieved through the reaction of a phosphorus electrophile with a potent organometallic nucleophile. The use of a Grignard reagent is a common and effective strategy.[1]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol details the synthesis from diethyl phosphite and p-tolylmagnesium bromide.

Step-by-Step Methodology:

-

Reaction Setup: Charge a dry 250 mL round-bottom flask with p-tolylmagnesium bromide (e.g., 33 mmol, 1.0 M solution in THF) under an inert nitrogen atmosphere in an ice-water bath.[7] The inert atmosphere is critical to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture and oxygen.

-

Reagent Addition: Add a solution of diethyl phosphite (e.g., 1.3 mL, 10.0 mmol) in anhydrous THF (5.0 mL) dropwise to the stirred Grignard solution over 30 minutes.[7] The slow, dropwise addition helps to control the exothermic reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature. Continue stirring overnight to ensure the reaction proceeds to completion.[7]

-

Aqueous Workup (Quenching): Cool the reaction mixture back to 0°C with an ice-water bath and carefully add 0.1 N HCl (100 mL) dropwise to quench the reaction and dissolve the magnesium salts.[7]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).[7] Dichloromethane is an effective solvent for extracting the desired organic product.

-

Washing and Drying: Combine the organic extracts and wash them with a saturated NaCl solution (brine) to remove residual water. Dry the organic phase over anhydrous MgSO₄.[7]

-

Isolation and Purification: Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product. Purify the crude material by column chromatography (using a solvent system like ethyl acetate) to afford the pure this compound.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Modern Synthesis

The utility of this compound extends far beyond its role as a simple intermediate. Its unique electronic and structural properties make it a valuable player in catalysis and complex molecule synthesis.

Tautomerism and Coordination Chemistry

A key feature governing its reactivity is the existence of a prototropic tautomeric equilibrium between the pentavalent secondary phosphine oxide (SPO) form and the trivalent phosphinous acid (PA) form.[1] For this compound, the electron-donating nature of the two p-tolyl groups heavily favors the pentavalent SPO form, which is the dominant species.[1] This structural feature, combined with the Lewis basicity of the phosphoryl oxygen, allows it to act as an effective ligand for various metal centers, influencing the reactivity and selectivity of catalytic processes.[1]

Role in Catalysis

This compound serves as a crucial pre-ligand and catalyst in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions.[1][2]

-

Suzuki Reaction: It is widely used as a catalyst or ligand in the Suzuki reaction, a powerful method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds.[2] These biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][8] The phosphine oxide ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

-

Organocatalysis: In recent years, phosphine oxides have been recognized as potent Lewis base organocatalysts.[1] They can activate strong electrophiles, such as silicon-based reagents, to facilitate a range of chemical transformations without the need for a transition metal.[1]

Catalytic Cycle Involvement

Caption: Role of phosphine oxide ligands in a Pd catalytic cycle.

Significance in Drug Development

While organophosphorus compounds like phosphates and phosphonates are common in approved pharmaceuticals, phosphine oxides are an emerging and promising structural motif.[10][11] Their incorporation into drug candidates can confer significant advantages in physicochemical and pharmacokinetic properties.

Improving Drug-like Properties

The phosphine oxide group (P=O) is a very strong hydrogen-bond acceptor attached to a stable tetrahedral center.[10] This has profound implications for drug design:

-

Enhanced Solubility: Phosphine oxides are highly polar functional groups.[11] Replacing less polar groups (e.g., amides) with a phosphine oxide can dramatically increase aqueous solubility, a critical factor for bioavailability.[10]

-

Improved Metabolic Stability: The increased polarity of phosphine oxide analogs often leads to improved metabolic stability, for instance, by increasing the half-life in human liver microsomes.[10][11]

-

Reduced Lipophilicity: The introduction of a phosphine oxide moiety can decrease the lipophilicity of a molecule, which can be beneficial for optimizing its ADME (absorption, distribution, metabolism, and excretion) profile.[10]

A prime example of the successful application of this strategy is the anticancer drug Brigatinib , an anaplastic lymphoma kinase (ALK) inhibitor approved by the FDA, which features a dimethylphosphine oxide fragment.[10] The introduction of the phosphine oxide was crucial for improving the activity and selectivity of the compound.[10] As a readily available and versatile building block, this compound represents a valuable tool for medicinal chemists to construct novel molecular architectures with potentially superior drug-like properties.[2]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazards: The compound is known to cause skin irritation and serious eye irritation.[3][12] It may also cause respiratory irritation.[3] It is considered harmful if inhaled, in contact with skin, or if swallowed.[4][5]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection (safety goggles or face shield).[13][14]

-

Handling: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][13]

-

First Aid:

-

Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice.[12][13]

-

Skin: Wash off with soap and plenty of water. Take off contaminated clothing immediately.[12][13]

-

Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen.[13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[13]

-

Conclusion and Future Outlook

This compound (CAS No. 2409-61-2) has successfully transitioned from a chemical curiosity to a cornerstone reagent in modern organic and medicinal chemistry. Its robust nature, well-defined reactivity, and crucial role as a ligand and organocatalyst make it an indispensable tool for constructing complex molecules. For drug development professionals, the phosphine oxide moiety offers a validated strategy for enhancing the physicochemical properties of lead compounds. As the demand for more efficient and selective synthetic methodologies grows, the applications for this compound and its derivatives are poised to expand, further cementing its place in the synthetic chemist's toolbox.

References

- This compound | 2409-61-2 - Benchchem. (URL: )

- Cas 2409-61-2, this compound - LookChem. (URL: )

- BIS(P-TOLYL)

- This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (URL: )

- This compound | 2409-61-2 - ChemicalBook. (URL: )

- This compound - ChemBK. (URL: )

- CAS 2409-61-2 Bis(p-tolyl)

- This compound cas 2409-61-2 - Home Sunshine Pharma. (URL: )

- Unlock Synthesis Potential: Sourcing this compound. (URL: )

- Buy BIS(P-TOLYL)

- Application of Phosphine Oxide in Medicinal Chemistry - BLDpharm. (URL: )

- Certific

- Bis(4-methylphenyl)

-

Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound CAS 2409-61-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. chembk.com [chembk.com]

- 6. alfachemic.com [alfachemic.com]

- 7. This compound | 2409-61-2 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 11. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to Bis(p-tolyl)phosphine Oxide: Structure, Properties, Synthesis, and Applications

Introduction and Significance

Bis(p-tolyl)phosphine oxide, a member of the organophosphorus(V) compound family, is a versatile molecule of significant interest in modern chemical science.[1] Organophosphorus(V) compounds are integral to numerous fields, including organic synthesis, catalysis, and materials science.[1] Initially, phosphine oxides were often regarded simply as byproducts of famous reactions like the Wittig and Staudinger ligations. However, they are now recognized for their intrinsic catalytic potential and utility as ligands.[1] this compound, with its distinct electronic and steric properties conferred by the two p-tolyl groups, serves as a valuable intermediate and pre-ligand in a variety of chemical transformations.[1][2][3][4][5][6] Its importance lies in the unique characteristics of its phosphoryl group (P=O), which imparts Lewis basicity and the ability to coordinate with metal centers, thereby modulating the reactivity and selectivity of catalytic systems.[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications, offering field-proven insights for professionals in research and development.

Structural Elucidation and Physicochemical Properties

This compound is a white, crystalline powder at room temperature.[2][4][7] Its molecular structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two p-tolyl (4-methylphenyl) groups.

Chemical Structure:

A crucial aspect of its chemistry is the prototropic tautomeric equilibrium between the pentavalent secondary phosphine oxide (SPO) form and the trivalent phosphinous acid (PA) form. For this compound, the electron-donating nature of the two p-tolyl groups heavily favors the more stable pentavalent SPO form.[1] This stability is critical to its function and reactivity.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 230.24 g/mol | [2][7][10] |

| Appearance | White powder | [2][4][7] |

| Melting Point | 96°C (lit.) | [2][4][5][11] |

| Boiling Point | 354.2 °C at 760 mmHg | [2][7][8] |

| Flash Point | 168.0 °C | [2][7][8] |

| Solubility | Slightly soluble in water. Soluble in most organic solvents. | [2][3][4][7][11][12] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. The most prominent and characteristic feature is the strong absorption band for the P=O stretching vibration, which typically appears in the 1175–1210 cm⁻¹ range.[1] Additional bands corresponding to P-C (aromatic) bond vibrations can be observed around 1100 cm⁻¹ and 1430-1440 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: The ³¹P NMR spectrum shows a characteristic signal for the pentavalent phosphorus center, typically in the range of δ 28 - 33 ppm (in CDCl₃).[1]

-

¹H NMR: The ¹H NMR spectrum will conform to the structure, showing signals for the aromatic protons of the tolyl groups and a singlet for the methyl protons.[13]

-

¹³C NMR: The ¹³C NMR spectrum will display distinct signals for the aromatic carbons and the methyl carbons (typically ~21.4 ppm).[1]

-

Synthesis Methodologies

The construction of the this compound framework is most reliably achieved through the reaction of a phosphorus electrophile with a potent carbon nucleophile, such as a Grignard reagent. This method offers high yields and purity.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis from diethylphosphite and p-tolylmagnesium bromide. The rationale behind using a Grignard reagent is its high nucleophilicity, which is required to form the P-C bonds. Anhydrous conditions are critical as Grignard reagents react violently with water.

Step-by-Step Methodology:

-

Apparatus Setup: A 250 mL round-bottom flask is dried thoroughly in an oven and allowed to cool under a stream of dry nitrogen (N₂). Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a N₂ inlet.

-

Reagent Charging: Charge the flask with p-tolylmagnesium bromide (33 mmol, typically as a 1.0 M solution in THF) and cool the flask in an ice-water bath to 0°C. Maintaining a low temperature is crucial to control the exothermic reaction.

-

Reactant Addition: Prepare a solution of diethylphosphite (1.3 mL, 10.0 mmol) in anhydrous THF (5.0 mL). Add this solution dropwise to the Grignard reagent via the dropping funnel over a period of 30 minutes. The slow addition prevents a rapid temperature increase.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature. Stir the reaction mixture overnight to ensure completion.

-

Reaction Quenching: Cool the reaction mixture back to 0°C in an ice-water bath. Carefully and slowly add 0.1 N HCl (100 mL) dropwise to quench the excess Grignard reagent and protonate the product. This is a highly exothermic step that requires caution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL). The organic solvent isolates the desired product from the aqueous phase containing inorganic salts.

-

Washing and Drying: Combine the organic extracts and wash them with a saturated NaCl solution (brine) to remove residual water. Dry the organic phase over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. The resulting crude product is purified by column chromatography on silica gel using ethyl acetate (EtOAc) as the eluent to yield pure this compound.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

An alternative synthetic route involves the controlled oxidation of the corresponding tertiary phosphine, bis(p-tolyl)phosphine. This is often achieved using clean oxidants like hydrogen peroxide (H₂O₂), which yields water as the only byproduct, representing an efficient and atom-economical approach.[1]

Applications in Catalysis and Organic Synthesis

The utility of this compound stems from the Lewis basicity of its phosphoryl oxygen, which allows it to function as an effective ligand for various metal centers.[1] This coordination can modulate the electronic properties and steric environment of a metal catalyst, thereby influencing its activity and selectivity.

-

Ligand in Transition-Metal Catalysis: As a secondary phosphine oxide, it is considered a versatile pre-ligand.[1] It can coordinate to transition metals, forming active catalysts for a range of cross-coupling reactions. For instance, it has been employed as a ligand or catalyst in the Suzuki reaction, a powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and advanced materials.[2] Nickel-catalyzed systems activated by secondary phosphine oxides have also been developed for reactions like alkene isomerization.[14]

-

Intermediate in Organic Synthesis: Beyond catalysis, it serves as a crucial building block for producing a wide array of more complex organic molecules.[2][3][4] Its unique chemical properties make it a valuable intermediate in multi-step syntheses within the pharmaceutical and chemical industries.[2]

Logical Diagram of Catalytic Role

Caption: Ligand coordination in a generic catalytic cycle.

Safety and Handling

This compound is classified as an irritant. Proper safety protocols must be strictly followed to ensure safe handling in a laboratory environment.

-

Hazards:

-

Precautionary Measures:

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[16]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves (e.g., nitrile), and safety glasses with side shields or goggles.[10][15][16]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

-

First Aid: In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes.[10][15] If on skin, wash with plenty of soap and water.[10][15] If inhaled, move the victim to fresh air.[15] Seek medical attention if irritation persists.

-

References

-

Cas 2409-61-2,this compound - LookChem. [Link]

-

This compound cas 2409-61-2 - Home Sunshine Pharma. [Link]

-

This compound - ChemBK. [Link]

-

This compound, 98% - Fisher Scientific. [Link]

-

Certificate of analysis. [Link]

-

P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. [Link]

-

Secondary Phosphine Oxide-Activated Nickel Catalysts for Site-Selective Alkene Isomerization and Remote Hydrophosphination | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cas 2409-61-2,this compound | lookchem [lookchem.com]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | 2409-61-2 [chemicalbook.com]

- 5. alfachemic.com [alfachemic.com]

- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound CAS 2409-61-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound | 2409-61-2 [chemnet.com]

- 9. H61504.03 [thermofisher.com]

- 10. echemi.com [echemi.com]

- 11. chembk.com [chembk.com]

- 12. fishersci.ca [fishersci.ca]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. echemi.com [echemi.com]

- 16. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Bis(p-tolyl)phosphine Oxide from p-Bromotoluene

Abstract

This technical guide provides a comprehensive and scientifically-grounded protocol for the synthesis of bis(p-tolyl)phosphine oxide, a significant organophosphorus compound utilized in catalysis and organic synthesis.[1][2] The described methodology leverages the Grignard reaction, a cornerstone of organometallic chemistry, starting from the readily available precursor, p-bromotoluene. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, characterization data, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction: The Significance of this compound

Organophosphorus(V) compounds, particularly phosphine oxides, are a pivotal class of molecules in modern chemistry.[1] Once relegated to the status of byproducts in reactions like the Wittig olefination, phosphine oxides are now recognized for their intrinsic value as robust ligands for transition-metal catalysis, organocatalysts, and versatile intermediates for the synthesis of more complex molecules.[1] The defining feature of these compounds is the highly polar and stable phosphoryl group (P=O), which imparts unique electronic and steric properties.

This compound, specifically, is a symmetrical diarylphosphine oxide that has garnered considerable interest. The presence of the electron-donating p-tolyl groups influences the electronic environment of the phosphorus center, making it a valuable pre-ligand in catalysis.[1] Its applications are diverse, ranging from its use in Suzuki coupling reactions to its role in the development of advanced materials.[2] This guide details a reliable and scalable synthesis of this compound from p-bromotoluene, a cost-effective and commercially available starting material.

Synthetic Strategy and Mechanistic Rationale

The most direct and widely employed strategy for constructing the P-C bonds in symmetrical diarylphosphine oxides is the reaction of a suitable phosphorus electrophile with an excess of a potent carbon nucleophile, such as a Grignard reagent.[1][3] This synthesis follows a three-step sequence:

-

Formation of Grignard Reagent: Preparation of p-tolylmagnesium bromide from p-bromotoluene and magnesium metal.

-

Phosphorylation: Reaction of the Grignard reagent with phosphorus oxychloride (POCl₃).

-

Hydrolysis: Aqueous workup to hydrolyze the intermediate phosphinic chloride to the final phosphine oxide product.

Causality Behind Experimental Choices:

-

Grignard Reagent: The choice of a Grignard reagent is predicated on its high nucleophilicity, which is essential for forming the strong carbon-phosphorus bond. p-Tolylmagnesium bromide is readily prepared from p-bromotoluene, an economical aryl halide.[4][5]

-

Phosphorus Oxychloride (POCl₃): POCl₃ serves as an ideal phosphorus electrophile.[6] It possesses three reactive P-Cl bonds, allowing for sequential substitution. By carefully controlling the stoichiometry (at least a 2:1 ratio of Grignard reagent to POCl₃), the reaction can be directed towards the disubstituted product.[7][8]

-

Reaction Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether is crucial. Grignard reagents react vigorously with protic solvents like water or alcohols.[5] These ethereal solvents also effectively solvate the magnesium species, facilitating reagent formation and reaction.

-

Hydrolysis: The final hydrolysis step is critical for converting the diarylphosphinic chloride intermediate into the stable this compound.[9]

Overall Synthetic Workflow

The entire process, from starting materials to the purified product, is outlined below.

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism

The core of the synthesis involves the nucleophilic attack of the Grignard reagent on the electrophilic phosphorus center of POCl₃.

Caption: Mechanism of Grignard reaction with POCl₃ followed by hydrolysis.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| p-Bromotoluene | ≥99% | Sigma-Aldrich, Alfa Aesar |

| Magnesium Turnings | High Purity | Fisher Scientific |

| Iodine | Crystal, ACS Grade | Any major supplier |

| Phosphorus Oxychloride (POCl₃) | ≥99%, Reagent Grade | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics, TCI |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific |

| Diethyl Ether | Anhydrous | Any major supplier |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Any major supplier |

Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, Schlenk line (or inert atmosphere setup with Nitrogen/Argon), ice bath.

Safety Precautions

-

Grignard Reagents: Are highly reactive, flammable, and react violently with water. All glassware must be oven- or flame-dried before use, and the reaction must be conducted under a strict inert atmosphere (Nitrogen or Argon).[5]

-

Phosphorus Oxychloride (POCl₃): Is highly corrosive and toxic. It reacts with moisture to release HCl gas.[6] Handle exclusively in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles).

-

Solvents: THF and diethyl ether are extremely flammable. Ensure there are no ignition sources nearby.

Step-by-Step Synthesis

Part A: Preparation of p-Tolylmagnesium Bromide (Grignard Reagent)

-

Set up a flame-dried 500 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all openings are sealed and the system is under a positive pressure of inert gas (Argon or Nitrogen).

-

To the flask, add magnesium turnings (2.67 g, 0.11 mol).

-

Add a single small crystal of iodine to the flask. This acts as an initiator.

-

In the dropping funnel, prepare a solution of p-bromotoluene (17.1 g, 0.10 mol) in 100 mL of anhydrous THF.

-

Add approximately 10 mL of the p-bromotoluene solution to the magnesium turnings. The reaction is initiated by gentle warming with a heat gun until the brownish color of the iodine disappears and bubbling is observed.[4]

-

Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.[4][5]

Part B: Reaction with Phosphorus Oxychloride

-

Cool the freshly prepared Grignard solution to 0 °C using an ice bath.

-

In a separate dry flask, prepare a solution of phosphorus oxychloride (6.14 g, 0.04 mol) in 50 mL of anhydrous THF.

-

Add the POCl₃ solution dropwise to the stirred Grignard reagent at 0 °C over a period of 1 hour. A vigorous reaction will occur, and a white precipitate will form. Causality Note: Slow, cold addition is critical to control the exotherm and prevent the formation of the trisubstituted tertiary phosphine oxide byproduct.[7]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

Part C: Hydrolysis and Product Isolation

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 mL of crushed ice and 20 mL of concentrated HCl. This should be done in a fume hood as HCl gas may be evolved. The acid hydrolyzes the intermediate and dissolves the magnesium salts.[9][10]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Part D: Purification

-

The resulting crude solid is purified by recrystallization. A common and effective solvent system is a mixture of toluene and hexanes.

-

Dissolve the crude product in a minimum amount of hot toluene.

-

Slowly add hexanes until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Data Summary and Characterization

Table 1: Reagent Quantities and Reaction Parameters

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |

| p-Bromotoluene | 171.04 | 17.1 | 0.10 | 2.5 |

| Magnesium | 24.31 | 2.67 | 0.11 | 2.75 |

| Phosphorus Oxychloride | 153.33 | 6.14 | 0.04 | 1.0 |

-

Reaction Temperature: 0 °C for addition, then room temperature.

-

Reaction Time: ~5-6 hours total.

Table 2: Product Yield and Physical Properties

| Property | Expected Value |

| Product Name | This compound |

| CAS Number | 2409-61-2 |

| Molecular Formula | C₁₄H₁₅OP |

| Molecular Weight | 230.24 g/mol [2] |

| Appearance | White crystalline solid[2] |

| Melting Point | 96 °C[2][] |

| Typical Yield | 65-75% |

| Solubility | Slightly soluble in water[12]; Soluble in common organic solvents. |

Characterization Data (Typical)

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5-7.7 (m, 4H, Ar-H ortho to P), ~7.2-7.3 (m, 4H, Ar-H meta to P), ~2.4 (s, 6H, Ar-CH₃).

-

³¹P NMR (CDCl₃, 162 MHz): δ (ppm) ~29-31.

-

FT-IR (KBr, cm⁻¹): ~1180-1200 (strong, P=O stretch).

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Grignard reaction fails to initiate. | Wet glassware/solvent; inactive magnesium surface. | Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvent. Add a small iodine crystal or a few drops of 1,2-dibromoethane to activate the magnesium. Crush the magnesium turnings slightly to expose a fresh surface.[13] |

| Low yield of final product. | Incomplete Grignard formation; formation of Wurtz coupling byproduct (ditolyl); formation of trisubstituted phosphine oxide. | Ensure Grignard formation is complete before proceeding. Add the p-bromotoluene solution slowly to prevent localized high concentrations. Maintain a low temperature (0 °C) during the addition of POCl₃ to favor disubstitution.[7][8] |

| Product is an oil or difficult to crystallize. | Presence of impurities, such as the tertiary phosphine oxide or unreacted starting material. | Repeat the workup procedure, ensuring thorough washing. Perform column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) before attempting recrystallization. |

| Final product NMR shows complex aromatic signals. | Contamination with tris(p-tolyl)phosphine oxide. | This results from using too much Grignard reagent or adding POCl₃ too quickly at elevated temperatures. The impurity can often be removed by careful recrystallization, as it may have different solubility properties. |

Conclusion

The synthesis of this compound via the Grignard reaction with phosphorus oxychloride is a robust and reliable method for accessing this valuable organophosphorus compound. By adhering to strict anhydrous conditions, carefully controlling reaction stoichiometry and temperature, and performing a proper workup and purification, researchers can consistently obtain the desired product in high yield and purity. This guide provides the necessary technical detail and mechanistic understanding to empower scientists in their synthetic endeavors.

References

-

Organ, M. G., et al. (n.d.). Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. York University. Retrieved from [Link]

-

Tripolszky, A., & Keglevich, G. (2018). Synthesis of Secondary Phosphine Oxides by Substitution at Phosphorus by Grignard Reagents. Letters in Organic Chemistry, 15(5), 387-393. Retrieved from [Link]

-

Kosolapoff, G. M. (1950). Some Variations of the Grignard Synthesis of Phosphinic Acids. Journal of the American Chemical Society, 72(12), 5508-5510. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2409-61-2, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2,4,6-Trimethylbenzoyl)bis(o-tolyl)phosphine oxide. PubChem Compound Database. Retrieved from [Link]

-

Bálint, E., et al. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 23(5), 1047. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

De Tixo, R., et al. (2018). Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. Synthesis, 50(12), 2445-2452. Retrieved from [Link]

-

Ali, A., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 27(13), 4229. Retrieved from [Link]

-

Csenkei, Á., et al. (2022). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. The Journal of Organic Chemistry, 87(14), 8887-8898. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Tolcapone. Retrieved from [Link]

-

ResearchGate. (n.d.). Attempted synthesis of phosphine oxide 23. Retrieved from [Link]

-

Quora. (2023). Can phosphorus trichloride undergo a hydrolysis reaction?. Retrieved from [Link]

-

Ottokemi. (n.d.). p-Tolylmagnesium bromide solution, 0.5 M in diethyl ether. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 98%. Retrieved from [Link]

-

Andersen, N. G. (2021). Asymmetric Synthesis of P-Stereogenic Secondary Phosphine Oxides (SPOs). CHIMIA International Journal for Chemistry, 75(8), 688-694. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Phosphonic acid: preparation and applications. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Hydrolysis of Phosphorus Trichloride. Retrieved from [Link]

-

Tsantrizos, Y. S., et al. (2019). Asymmetric Library Synthesis of P-Chiral t-Butyl-Substituted Secondary and Tertiary Phosphine Oxides. Organic Letters, 21(10), 3594-3599. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Access to P-chiral phosphine oxides by enantioselective allylic alkylation of bisphenols. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. p-Tolylmagnesium Bromide | 4294-57-9 | TCI AMERICA [tcichemicals.com]

- 6. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 12. fishersci.ca [fishersci.ca]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Bis(p-tolyl)phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(p-tolyl)phosphine oxide is a versatile organophosphorus compound with significant utility in organic synthesis, catalysis, and materials science. This guide provides a comprehensive overview of its fundamental physical and chemical properties, synthesis, reactivity, and applications, with a focus on providing actionable insights for laboratory and research settings.

Introduction

This compound, a member of the organophosphorus(V) compounds, is a key intermediate and pre-ligand in various chemical transformations.[1] Its structural features, characterized by two electron-donating p-tolyl groups attached to a phosphoryl center, impart unique reactivity and coordination properties.[1] This guide aims to provide a detailed technical resource for professionals utilizing this compound in their research and development endeavors.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

Physical Properties

| Property | Value |

| CAS Number | 2409-61-2[1][2][3][4][5][6][7][8][9][][11][12] |

| Molecular Formula | C₁₄H₁₅OP[2][3][4][5][7][][11][13] |

| Molecular Weight | 230.24 g/mol [2][3][4][] |

| Appearance | White to off-white powder or crystals[3][9][14] |

| Melting Point | 96 °C[2][3][5][][13] |

| Boiling Point | 354.2 °C at 760 mmHg[2][3][5][7][][14] |

| Solubility | Slightly soluble in water[2][3][6][7][][13][14][15] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum provides conformational information.[16]

-

Other Spectroscopic Data: Comprehensive spectral data including IR, MS, and ¹³C NMR are available for this compound.[17]

Synthesis and Reactivity

Synthetic Methodologies

The synthesis of this compound can be achieved through several established routes.

-

Oxidation of Tertiary Phosphines: A common and efficient method involves the oxidation of the corresponding bis(p-tolyl)phosphine.[1] Hydrogen peroxide is a frequently used oxidant for this transformation due to its effectiveness and the formation of water as the only byproduct.[1]

-

Reaction with Organometallic Reagents: The reaction of phosphorus electrophiles with organometallic reagents like Grignard or organolithium compounds is a fundamental strategy for creating the tertiary phosphine oxide framework.[1] A specific synthesis involves the reaction of diethylphosphite with p-tolylmagnesium bromide.[3]

Experimental Protocol: Synthesis via Grignard Reagent

-

Prepare a solution of p-tolylmagnesium bromide in anhydrous THF in a dried flask under an inert atmosphere (N₂).

-

Cool the solution in an ice-water bath.

-

Add a solution of diethylphosphite in anhydrous THF dropwise over 30 minutes.

-

Allow the mixture to stir and react, typically overnight at ambient temperature.

-

Cool the reaction mixture again and quench by the dropwise addition of dilute HCl.

-

Extract the product with dichloromethane.

-

Wash the combined organic phases with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain this compound.[3]

Logical Flow of the Synthetic Protocol

Caption: Interplay of Properties and Applications.

Safety and Handling

Proper handling and storage of this compound are crucial for laboratory safety.

-

Hazard Statements: It can be harmful if swallowed, inhaled, or in contact with skin. [13]It causes skin and serious eye irritation and may cause respiratory irritation. [7][11][15]It may also cause long-lasting harmful effects to aquatic life. [18]* Precautionary Measures:

-

Handle in a well-ventilated place. [7][19] * Wear suitable protective clothing, gloves, and eye/face protection. [7][13][19] * Avoid breathing dust. [20] * Wash hands thoroughly after handling. [7][19][20] * Store in a tightly closed container in a cool, dry, and well-ventilated place. [7] * Store away from incompatible materials such as oxidizing agents. [15]

-

Conclusion

This compound is a cornerstone reagent in modern chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable tool for researchers and professionals in various scientific disciplines. A comprehensive understanding of its characteristics, as detailed in this guide, is paramount for its safe and effective application in pioneering research and development.

References

-

LookChem. (n.d.). Cas 2409-61-2, this compound. Retrieved from [Link]

-

ChemBK. (2024-04-10). This compound. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). This compound cas 2409-61-2. Retrieved from [Link]

-

Chemsrc. (n.d.). Bis(4-methylphenyl)phosphine oxide | CAS#:2409-61-2. Retrieved from [Link]

-

PubChem. (n.d.). (2,4,6-Trimethylbenzoyl)bis(o-tolyl)phosphine oxide | C24H25O2P | CID 20201894. Retrieved from [Link]

-

Your Partner for Chemical Synthesis. (n.d.). This compound. Retrieved from [Link]

-

Alfa Aesar. (n.d.). Certificate of analysis. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 2409-61-2 | this compound | Catalog CNMRE-M11573. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 2409-61-2 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Bis(4-methylphenyl)phosphine oxide | CAS#:2409-61-2 | Chemsrc [chemsrc.com]

- 6. fishersci.ca [fishersci.ca]

- 7. echemi.com [echemi.com]

- 8. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. nbinno.com [nbinno.com]

- 11. echemi.com [echemi.com]

- 12. arctomsci.com [arctomsci.com]

- 13. chembk.com [chembk.com]

- 14. This compound CAS 2409-61-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 15. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. This compound(2409-61-2) 1H NMR spectrum [chemicalbook.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

The Solubility of Bis(p-tolyl)phosphine Oxide: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in the Application of Bis(p-tolyl)phosphine Oxide

This compound, a diarylphosphine oxide, is a compound of significant interest in modern chemistry. Its robust structure, featuring a polar phosphoryl group (P=O) and nonpolar tolyl moieties, makes it a valuable ligand in catalysis, a reagent in organic synthesis, and a key building block for advanced materials.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its solubility is not merely academic; it is a fundamental prerequisite for its effective application.

Solubility dictates the choice of reaction media, influences reaction kinetics, is paramount for purification strategies such as crystallization, and is a critical parameter in formulation development for pharmaceutical applications.[2] The polarity of the phosphine oxide group tends to increase aqueous solubility and metabolic stability, which are desirable traits in drug candidates.[3][4] This guide provides an in-depth analysis of the solubility characteristics of this compound in common organic solvents, offers a detailed protocol for its experimental determination, and discusses the underlying principles governing its behavior in solution.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical properties is essential before delving into its solubility. This compound is a white crystalline solid at room temperature.[5] Key properties are summarized below:

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₅OP | [6] |

| Molecular Weight | 230.24 g/mol | [6] |

| Melting Point | 96 °C (lit.) | [6][7] |

| Appearance | White crystalline solid/powder | [5][6] |

| General Solubility | Soluble in most organic solvents; slightly soluble to insoluble in water. | [5][8][9] |

The presence of the two p-tolyl groups, which are bulkier and slightly more electron-donating than the phenyl groups in its close analog triphenylphosphine oxide (TPPO), influences its crystal packing and interactions with solvent molecules.

Solubility Profile in Common Organic Solvents

Direct, quantitative solubility data for this compound is not extensively documented in publicly available literature. However, general observations confirm its high solubility in a range of common organic solvents and poor solubility in water.[5] To provide a quantitative perspective, we can analyze the well-documented solubility of triphenylphosphine oxide (TPPO), a structurally similar phosphine oxide. The addition of two methyl groups in the para position (as in this compound) is expected to slightly increase its lipophilicity but not fundamentally alter its solubility class compared to TPPO. The P=O bond remains the primary site for polar interactions.

A Comparative Analysis Using Triphenylphosphine Oxide (TPPO)

TPPO is a highly polar molecule, and its solubility is well-characterized. The data presented below for TPPO serves as a strong proxy for estimating the behavior of this compound. One would anticipate that this compound exhibits a similar pattern of solubility, with potentially minor quantitative differences.

| Solvent | Class | Expected Solubility of this compound | Quantitative Data for TPPO | Reference(s) |

| Hexane | Nonpolar, Aliphatic | Very Low / Insoluble | Poorly soluble | |

| Toluene | Nonpolar, Aromatic | Soluble | Soluble | [10] |

| Diethyl Ether | Weakly Polar, Ethereal | Sparingly Soluble | Poorly soluble when cold | |

| Dichloromethane (DCM) | Polar, Halogenated | Soluble | Soluble | |

| Tetrahydrofuran (THF) | Polar, Ethereal | Soluble | Soluble | |

| Ethyl Acetate | Polar, Ester | Soluble | Soluble | [10] |

| Acetone | Polar, Ketone | Soluble | Soluble | |

| Ethanol | Polar, Protic | Soluble | ~20 mg/mL | |

| Methanol | Polar, Protic | Soluble | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Highly Polar, Aprotic | Highly Soluble | ~3 mg/mL | |

| Water | Highly Polar, Protic | Insoluble / Slightly Soluble | Almost insoluble | [5][8][9] |

Causality and Field Insights: The high polarity of the P=O bond is the dominant factor governing solubility. This group is a strong hydrogen bond acceptor, leading to high solubility in polar aprotic solvents (like DMSO and acetone) and polar protic solvents (like ethanol and methanol). The large, nonpolar surface area of the tolyl groups contributes to its solubility in aromatic solvents like toluene. Conversely, the inability of the overall molecule to effectively disrupt the strong hydrogen-bonding network of water, coupled with its significant nonpolar character, results in very low aqueous solubility.[5]

Visualizing Solubility Trends

The following diagram illustrates the general solubility trends of diarylphosphine oxides like this compound across different solvent classes.

Caption: Gravimetric method for solubility determination.

Conclusion

This compound is a versatile compound whose utility is deeply intertwined with its solubility characteristics. While specific quantitative data remains sparse, a clear qualitative and semi-quantitative picture emerges from its structural properties and comparison with well-studied analogs like TPPO. It exhibits high solubility in a broad range of polar organic solvents, from aromatics like toluene to highly polar aprotic media like DMSO, while remaining largely insoluble in water. For applications demanding high precision, the detailed gravimetric protocol provided in this guide offers a robust framework for experimental determination. A comprehensive understanding of these solubility principles empowers researchers to optimize reaction conditions, streamline purification processes, and accelerate the development of novel materials and therapeutics.

References

-

ChemBK. This compound - Introduction. Available from: [Link].

-

LookChem. Cas 2409-61-2, this compound. Available from: [Link].

-

Fisher Scientific. This compound, 98%. Available from: [Link].

-

PubChem. (2,4,6-Trimethylbenzoyl)bis(o-tolyl)phosphine oxide. National Center for Biotechnology Information. Available from: [Link].

-

Chemsrc. Bis(4-methylphenyl)phosphine oxide | CAS#:2409-61-2. Available from: [Link].

-

Wikipedia. Tris(o-tolyl)phosphine. Available from: [Link].

-

Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081–7107. Available from: [Link].

-

Hu, F., Wang, L., & Cai, S. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(4), 1382-1384. Available from: [Link].

-

Grokipedia. Phosphine oxide. Available from: [Link].

-

Wikipedia. Dimethylphosphine oxide. Available from: [Link].

-

Finkbeiner, P., et al. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Request PDF. Available from: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. Tris(4-methylphenyl)phosphine oxide | C21H21OP | CID 120383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arctomsci.com [arctomsci.com]

- 4. chembk.com [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 2409-61-2 [chemicalbook.com]

- 7. fishersci.ca [fishersci.ca]

- 8. Bis(4-methylphenyl)phosphine oxide | CAS#:2409-61-2 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. Bis(4-methoxyphenyl)phosphine oxide | 15754-51-5 [sigmaaldrich.com]

Understanding the Tautomeric Equilibrium of Secondary Phosphine Oxides: A Guide for Advanced Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary phosphine oxides (SPOs) occupy a unique and pivotal position in modern chemistry, acting as robust pre-ligands for catalysis, versatile synthetic intermediates, and crucial building blocks for complex organophosphorus compounds.[1][2] Their utility is intrinsically linked to a fascinating chemical property: a prototropic tautomeric equilibrium between the pentavalent, tetracoordinated phosphine oxide form (R₂P(O)H) and the trivalent, pyramidal phosphinous acid form (R₂P(OH)).[3][4] While the equilibrium overwhelmingly favors the stable, often crystalline, and air-stable phosphine oxide tautomer, the accessible, albeit less stable, phosphinous acid provides the lone pair of electrons essential for coordination chemistry and catalysis.[4][5] This guide provides a comprehensive exploration of this equilibrium, detailing the underlying principles, the factors that govern the position of the equilibrium, robust experimental and computational methodologies for its characterization, and the profound implications for practical applications in synthesis and drug development.

The Core Principle: A Tale of Two Tautomers

The tautomerism in secondary phosphine oxides is a classic example of prototropy, where the migration of a proton is accompanied by the rearrangement of bonding electrons. The two species exist in a dynamic equilibrium, the position of which is dictated by thermodynamic and environmental factors.

-

Secondary Phosphine Oxide (SPO): The pentavalent (P(V)) form, R₂P(O)H, is characterized by a tetrahedral phosphorus center with a strong, polar phosphoryl (P=O) bond and a direct phosphorus-hydrogen (P-H) bond. This tautomer is generally the more thermodynamically stable species and is responsible for the compound's notable air and moisture stability.[6][7]

-

Phosphinous Acid (PA): The trivalent (P(III)) form, R₂P(OH), features a pyramidal phosphorus atom, a hydroxyl group (P-OH), and a phosphorus lone pair. This lone pair makes the phosphinous acid tautomer a potent nucleophile and a classical phosphine-type ligand for transition metals, which is central to its role in catalysis.[2][4]

The uncatalyzed intramolecular tautomerization has a very high energy barrier, suggesting it is not a significant pathway at room temperature.[3] Instead, the interconversion is often facilitated by intermolecular proton transfer, potentially catalyzed by trace impurities, solvent molecules, or the SPO molecules themselves acting in concert.[3][6]

Caption: The tautomeric equilibrium between the stable P(V) oxide and the reactive P(III) acid.

Influencing the Equilibrium: A Chemist's Toolkit

Controlling the position of the tautomeric equilibrium is paramount for harnessing the desired reactivity of SPOs. Several key factors can be manipulated to shift the balance towards the desired tautomer.

Electronic Effects of Substituents

The electronic nature of the R groups attached to the phosphorus atom has the most profound impact on the equilibrium. This is a foundational principle for designing SPOs for specific applications.

-

Electron-Donating Groups (EDGs): Alkyl groups and other EDGs increase the electron density on the phosphorus atom. This stabilizes the P=O bond of the pentavalent tautomer, shifting the equilibrium strongly towards the SPO form.

-

Electron-Withdrawing Groups (EWGs): Substituents such as perfluoroalkyl or perfluoroaryl groups drastically reduce electron density at the phosphorus center.[2] This destabilizes the P=O bond and simultaneously stabilizes the lone pair of the P(III) tautomer, shifting the equilibrium significantly towards the phosphinous acid form.[6][8] In cases like (C₆F₅)₂P(O)H, the phosphinous acid can be the dominant species observed in solution.[2]

Solvent Effects

The surrounding medium plays a critical, often underappreciated, role. The choice of solvent can subtly or dramatically influence the tautomer ratio.

-

Polarity and Hydrogen Bonding: Solvents capable of acting as hydrogen-bond acceptors can stabilize the P-OH proton of the phosphinous acid form, favoring its existence.[2] A logarithmic relationship has been observed between the stability of the tautomers and the relative permittivity of the solvent medium.[2]

-

Implicit vs. Explicit Solvation: Computational studies highlight the importance of both bulk solvent effects (implicit) and direct interactions with solvent molecules (explicit).[3] Solvents like water or methanol can form hydrogen-bonded bridges, actively participating in the proton transfer mechanism.[2]

Metal Coordination

For catalysis, the most relevant factor is coordination to a transition metal. The metal center can effectively "trap" the minor phosphinous acid tautomer, thus pulling the entire equilibrium towards the P(III) form according to Le Châtelier's principle.[1][4] This is the cornerstone of using air-stable SPOs as pre-ligands; they remain inert until the introduction of a metal catalyst activates their latent phosphine character.[7]

Caption: Factors governing the position of the SPO <=> Phosphinous Acid equilibrium.

Experimental Characterization: Observing the Equilibrium

A multi-technique approach is essential for a complete and unambiguous characterization of the tautomeric system. As a Senior Application Scientist, I advocate for a combination of spectroscopic and computational methods to build a self-validating dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive tool for studying this equilibrium in solution.

-

³¹P NMR: This is the primary technique. The phosphorus nucleus is exquisitely sensitive to its chemical environment.

-

P(V) Tautomer (SPO): Exhibits a characteristic doublet (due to coupling with the directly attached proton) with a large one-bond coupling constant (¹JP-H) typically in the range of 450–550 Hz.

-

P(III) Tautomer (PA): Shows a singlet (or a very broad signal due to exchange with the OH proton) at a significantly different chemical shift. The absence of the large P-H coupling is a key diagnostic feature.

-

-

¹H NMR: Confirms the presence of the P-H proton in the SPO form, which appears as a large doublet. The P-OH proton of the phosphinous acid may be a broad, exchangeable signal.

-

Variable Temperature (VT-NMR): Essential for studying the dynamics. At low temperatures, the exchange between tautomers may be slow enough to observe distinct signals for both species, allowing for direct integration and calculation of the equilibrium constant (Keq). At higher temperatures, coalescence of the signals can provide kinetic information about the rate of interconversion.

Infrared (IR) Spectroscopy

IR spectroscopy provides complementary information by directly probing the key functional groups involved in the tautomerism.[8]

| Tautomer | Key Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| SPO (P(V)) | P-H Stretch | 2250 - 2450 | Diagnostic for the pentavalent form |

| P=O Stretch | 1150 - 1250 | Strong, characteristic phosphoryl absorption | |

| PA (P(III)) | O-H Stretch | 3200 - 3600 (broad) | Indicates presence of the hydroxyl group |

Table 1: Characteristic IR Frequencies for Tautomer Identification. The presence or absence of these key bands provides strong evidence for the dominant tautomer in the solid state or in concentrated solutions.

Detailed Experimental Protocol: A Self-Validating NMR Workflow

This protocol ensures robust and reproducible characterization of the tautomeric equilibrium using ³¹P NMR.

Objective: To determine the tautomeric ratio of a novel secondary phosphine oxide in a specified solvent.

Materials:

-

Secondary Phosphine Oxide (SPO) sample, dried under high vacuum.

-

Anhydrous deuterated solvent (e.g., Toluene-d₈, CD₂Cl₂, THF-d₈). Causality: The use of anhydrous, aprotic solvents is critical to prevent H/D exchange and minimize solvent-catalyzed proton transfer that could artificially alter the equilibrium.

-

NMR tubes and appropriate standards.

Workflow:

Caption: A step-by-step workflow for the quantitative NMR analysis of SPO tautomerism.

Trustworthiness Check: This protocol is self-validating. The requirement for a long relaxation delay ensures the data is quantitative.[9] Comparing coupled and decoupled spectra confirms assignments. The final validation step of using a second solvent provides an external check on the results; if the equilibrium is genuine, it should respond predictably to a change in the chemical environment.[2]

The Impact on Catalysis and Synthesis

The dual nature of SPOs is not merely a chemical curiosity; it is the key to their widespread utility.

-

As Pre-Ligands: Their air-stability makes SPOs ideal "pre-ligands." They can be handled on the benchtop without the rigorous inert atmosphere techniques required for most trivalent phosphines.[1][7] Upon introduction to a reaction containing a metal catalyst, they tautomerize in situ to the active P(III) ligand, initiating the catalytic cycle.[4][10] This has been exploited in numerous cross-coupling reactions.[11][12]

-

In Asymmetric Synthesis: P-stereogenic SPOs are configurationally stable and can be resolved into single enantiomers.[1][13] The tautomerization process proceeds with retention of configuration at the phosphorus center.[1] This allows them to be used as chiral ligands in asymmetric catalysis, particularly hydrogenation, where the P-OH group can also participate in bifunctional activation.[1][5]

-

As Synthetic Building Blocks: The P(V) tautomer can undergo reactions at the P-H bond, while the P(III) tautomer reacts at the phosphorus lone pair or the OH group. This differential reactivity allows SPOs to serve as versatile intermediates for the synthesis of a wide array of more complex P-chiral phosphines and other organophosphorus compounds.[1][13]

Conclusion

The tautomeric equilibrium of secondary phosphine oxides is a fundamental concept that underpins their stability, reactivity, and utility. For researchers in catalysis and drug development, a thorough understanding of this equilibrium is not optional—it is essential for rational ligand design, reaction optimization, and the development of novel synthetic methodologies. By leveraging a combination of electronic tuning, solvent choice, and rigorous analytical techniques, the modern chemist can precisely control and exploit the dual P(V)/P(III) nature of these remarkable compounds.

References

-

Title: A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides Source: Molecules (MDPI) URL: [Link]

-

Title: A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Single-Step Synthesis of Secondary Phosphine Oxides Source: Organometallics (ACS Publications) URL: [Link]

-

Title: Asymmetric Synthesis of P-Stereogenic Secondary Phosphine Oxides (SPOs) Source: Thieme Synthesis (via Google Scholar) URL: [Link]

-

Title: Single-Step Synthesis of Secondary Phosphine Oxides Source: ACS Figshare URL: [Link]

-

Title: Phosphine oxide synthesis by substitution or addition Source: Organic Chemistry Portal URL: [Link]

-

Title: On the Tautomerism of Secondary Phosphane Oxides Source: ResearchGate URL: [Link]

-

Title: Coordination chemistry and catalysis with secondary phosphine oxides Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

-

Title: (PDF) A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides Source: ResearchGate URL: [Link]

-

Title: Secondary Phosphine Oxides: Bifunctional Ligands inCatalysis Source: Freixa's Group (Research Group Website) URL: [Link]

-

Title: Single-Step Synthesis of Secondary Phosphine Oxides Source: Organometallics (ACS Publications) URL: [Link]

-

Title: Synthesis and Application of Air-Stable Secondary Phosphine Oxide, Oxime, and Amine-Phosphine Palladium(II) Complexes in Transfer Hydrogenation and Cross-Coupling Reactions Source: University of Alabama Libraries URL: [Link]

-

Title: Coordination chemistry and catalysis with secondary phosphine oxides | Request PDF Source: ResearchGate URL: [Link]

-

Title: Secondary Phosphine Oxide–Gold(I) Complexes and Their First Application in Catalysis Source: ResearchGate URL: [Link]

-

Title: A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides Source: PubMed URL: [Link]

-

Title: Phosphine oxides Source: Wikipedia URL: [Link]

-

Title: Air and Moisture-Stable Secondary Phosphine Oxides as Preligands in Catalysis Source: ResearchGate URL: [Link]

-

Title: Cyclic secondary phosphine oxides: conformation and tautomerism of 2-substituted and 3-substituted 1H-phospholane oxides | Request PDF Source: ResearchGate URL: [Link]

-

Title: ELECTRONIC SUPPLEMENTARY INFORMATION Characterization of Secondary Phosphine Oxide Ligands on the Surface of Iridium Nanoparticles Source: Royal Society of Chemistry URL: [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. freixagroup.com [freixagroup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]

- 12. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

The Phosphoryl Group (P=O): A Cornerstone of Life and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Influence of the Phosphoryl Group

The phosphoryl group, nominally depicted as a phosphorus atom double-bonded to an oxygen atom (P=O), is a functional group of paramount importance across chemistry, biology, and medicine. Its unique electronic structure and physicochemical properties bestow upon it a remarkable versatility, enabling it to play critical roles in the very fabric of life. From the backbone of our genetic material, DNA and RNA, to the central energy currency of the cell, adenosine triphosphate (ATP), the phosphoryl group is indispensable.[1][2][3] In the realm of drug development, the introduction of phosphorus-containing moieties, particularly the phosphoryl group, can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, offering a powerful tool for medicinal chemists.[4][5] This guide provides a comprehensive exploration of the key characteristics of the phosphoryl functional group, offering insights for professionals engaged in scientific research and drug development.

Physicochemical Properties: A Tale of Polarity, Strength, and Hydrogen Bonding

The phosphoryl group's distinct characteristics arise from the nature of the phosphorus-oxygen bond, which is more complex than a simple double bond. It is best described as a resonance hybrid, with significant contributions from both double-bonded and dative single-bonded structures.[6][7] This results in a highly polarized bond with a substantial partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom.[6][8]

Electronic Structure and Bonding

The bonding in the phosphoryl group is a subject of ongoing discussion, with historical models invoking d-orbital participation from phosphorus. However, more recent computational studies suggest that the bonding is primarily composed of highly polar covalent interactions, supplemented by hyperconjugative effects, without significant d-orbital involvement.[6] This model portrays the bond as a hybrid of a single dative bond (P⁺-O⁻) and a triple bond contribution, resulting in a bond order that approaches that of a double bond.[7] The phosphorus atom in most biological phosphoryl compounds is sp³ hybridized, leading to a tetrahedral geometry.[1]

Bond Strength and Polarity

The P=O bond is exceptionally strong and highly polar. The significant difference in electronegativity between phosphorus (2.19) and oxygen (3.44) leads to a highly polarized bond, contributing to its strength.[9][10] This high polarity makes the phosphorus atom a potent electrophile, susceptible to nucleophilic attack, a key feature in its biochemical reactivity.[8][11]

A Powerful Hydrogen Bond Acceptor

The highly electronegative and partially negatively charged oxygen atom of the phosphoryl group is an excellent hydrogen bond acceptor.[12][13] In fact, the P=O group is a significantly stronger hydrogen bond acceptor than the carbonyl (C=O) group, by approximately two orders of magnitude.[13][14][15] This property is crucial for its role in biological systems, influencing the structure of proteins and nucleic acids, and mediating interactions with enzymes and other biomolecules. The phosphoryl oxygen can even act as a double hydrogen-bond acceptor.[12]

| Property | Typical Value/Description | Source(s) |

| Bond Type | Highly polar covalent with partial double bond character | [6][7][16] |

| Bond Polarity | Significant, with δ+ on P and δ- on O | [6][8] |

| P=O Bond Length | ~1.5 Å | [17] |

| P-O Single Bond Length | 1.62 - 1.66 Å | [17] |

| Hydrogen Bonding | Strong hydrogen bond acceptor | [12][13][14] |

Spectroscopic Characterization: Unveiling the Phosphoryl Signature

The unique electronic environment of the phosphoryl group gives rise to distinct spectroscopic signatures, which are invaluable for its identification and characterization.

Infrared (IR) Spectroscopy

The stretching vibration of the P=O bond typically appears as a strong absorption band in the infrared spectrum. The exact frequency can vary depending on the molecular environment, but it is a reliable indicator of the presence of a phosphoryl group. While the P=O stretch is readily identifiable, its frequency shows a relatively weak response to its involvement in hydrogen bonding.[13][15] Therefore, observing the shift in the donor molecule's vibrational frequency (e.g., the O-H stretch of a phenol) provides a more accurate measure of the strength of the hydrogen bond.[13]

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |

| P=O Stretch | 1300 - 970 | Strong | Position is sensitive to substituents on phosphorus. |

| P-O-C Stretch (aliphatic) | 1042 - 964 | Strong | |

| P-O-P Stretch | 1000 - 870 | Strong |

Table data compiled from various sources, including[18][19].

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a particularly powerful technique for studying phosphorus-containing compounds.[20][21] The phosphorus-31 nucleus has a natural abundance of 100% and a spin of 1/2, resulting in sharp NMR signals and high sensitivity.[20][21] The chemical shift of the ³¹P nucleus is highly sensitive to the electronic environment around the phosphorus atom, providing valuable information about the structure and bonding of the phosphoryl group and its substituents.[20]

Experimental Protocols for Characterization

A multi-faceted approach is often employed to fully characterize the phosphoryl group within a molecule.

Protocol: Spectroscopic Analysis

-

Infrared Spectroscopy:

-

Prepare a sample of the compound (e.g., as a KBr pellet, a thin film, or in solution).

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the strong absorption band corresponding to the P=O stretching vibration.

-